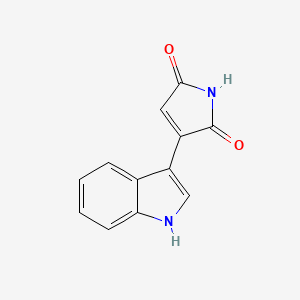

3-(1h-3-Indolyl)-2,5-dihydro-1h-2,5-pyrroledione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

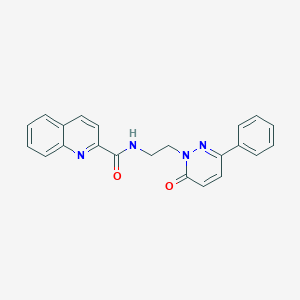

The compound “3-(1h-3-Indolyl)-2,5-dihydro-1h-2,5-pyrroledione” is a derivative of indole, a heterocyclic compound. It has been studied for its potential antioxidant activities .

Synthesis Analysis

The synthesis of similar indole derivatives involves the condensation reaction of 3-acetyl indole and thiophene-2-carbaldehyde in a basic medium (NaOH 40%) .Molecular Structure Analysis

The molecular structure of similar indole derivatives was elucidated using IR, 13C-NMR, 1H-NMR spectra, and elemental analysis data .Chemical Reactions Analysis

The reaction of indoles with aromatic aldehydes in the presence of 5 mol% p-toluenesulfonic acid as a catalyst in acetonitrile media afforded high yields of bis(indolyl)methane via conventional and ultrasonication methodologies .Physical And Chemical Properties Analysis

The physical and chemical properties of similar indole derivatives were analyzed using various spectroscopic techniques .Applications De Recherche Scientifique

Antibacterial Activity

- A series of derivatives containing 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructures exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. These compounds showed minimal inhibition concentrations (MICs) lower than common antibiotics like vancomycin or ciprofloxacin, suggesting a mechanism of action different from these antibiotics. This characteristic could be vital in overcoming existing resistance mechanisms in bacterial strains (Mahboobi et al., 2008).

Photochemical and Fluorescence Properties

- Novel nonsymmetric dihetarylethenes based on benzindole and thiophene were synthesized, exhibiting interesting radiation and photochemical properties. The compounds, including derivatives of 3-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione, demonstrated unique photolysis behaviors (Metelitsa et al., 2010).

- Different indolylmaleimides showed changes in fluorescence (FL) and chemiluminescence (CL) based on their substitution patterns. The intramolecular charge transfer from the indole moiety to the maleimide moiety in 3-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione was observed, providing significant insights for designing FL and CL probes (Nakazono et al., 2010).

Quantitative Structure-Activity Relationship (QSAR)

- QSAR analysis was performed on a series of 3-Bromo-4-(1-H-3-Indolyl)-2, 5-Dihydro-1H-2, 5-Pyrroledione Derivatives. The study revealed that steric and electrostatic interactions are primarily responsible for enzyme–ligand interaction, providing valuable insights for designing more potent antibacterial agents (Sharma et al., 2010).

Catalytic Activity

- Rare-earth metal amido complexes incorporating the indolyl ligand in unique bonding modes were synthesized, showing high catalytic activity for the hydrophosphonylation of both aromatic and aliphatic aldehydes and ketones. This indicates potential applications in organic synthesis and catalysis (Yang et al., 2014).

Antiproliferative Properties

- Synthesis of certain derivatives with D-ribo-, D-xylo-, L-arabino-, D-galactopyranose, and D-lactose modifications showed potential antiproliferative properties, indicating their possible use in cancer research (Melnik et al., 1996).

Miscellaneous Applications

- The synthesis of 2,5-bis(3′-Indolyl)pyrroles, analogues of the marine alkaloid nortopsentin, showed significant antitumor activity. This highlights the potential of these compounds in the development of new anticancer drugs (Carbone et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11-5-8(12(16)14-11)9-6-13-10-4-2-1-3-7(9)10/h1-6,13H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNCGNYCVKZAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1h-3-Indolyl)-2,5-dihydro-1h-2,5-pyrroledione | |

CAS RN |

221905-22-2 |

Source

|

| Record name | 3-(1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807163.png)

![(E)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2807168.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807179.png)

![Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2807181.png)

![ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide](/img/structure/B2807183.png)

![N-(3,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2807184.png)

![1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B2807186.png)